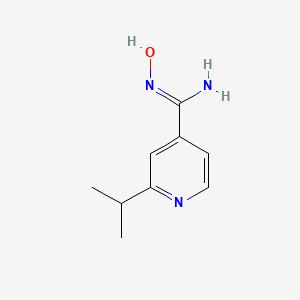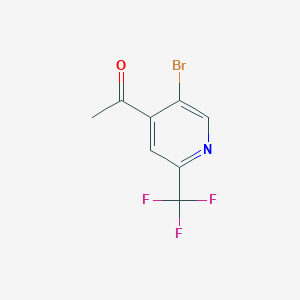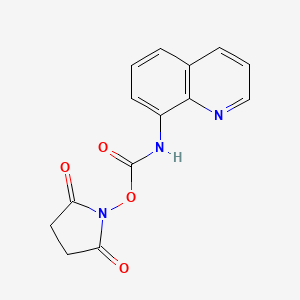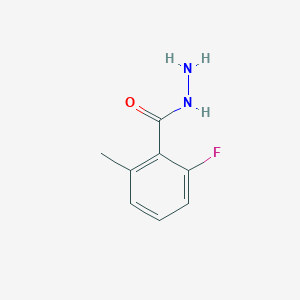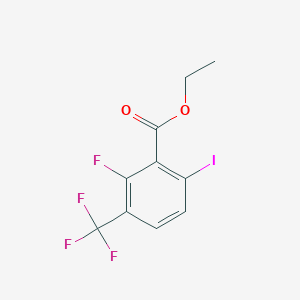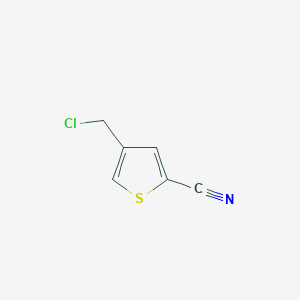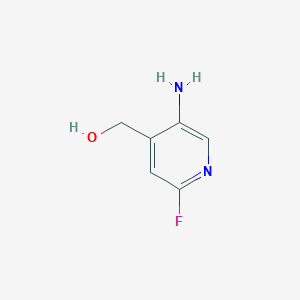
(5-Amino-2-fluoropyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoropyridin-4-yl)methanol typically involves the introduction of the amino and fluorine groups onto the pyridine ring, followed by the addition of the hydroxymethyl group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: Nitration of a fluoropyridine derivative followed by reduction to introduce the amino group.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Hydroxymethylation: Addition of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-fluoropyridin-4-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Amino-2-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-5-fluoropyridin-2-yl)methanol: Similar structure with the amino and fluorine groups in different positions.
(4-Amino-5-bromo-3-fluoropyridin-2-yl)methanol: Contains a bromine atom instead of a hydrogen atom at the 5-position.
Uniqueness
(5-Amino-2-fluoropyridin-4-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H7FN2O |
|---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
(5-amino-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |
InChI-Schlüssel |
ZMERVBVQNQSGNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




